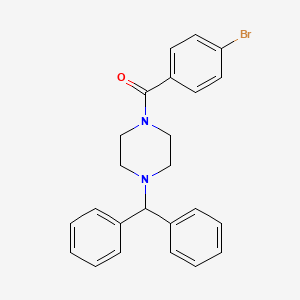

![molecular formula C8H9N5O2 B6063199 2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide](/img/structure/B6063199.png)

2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide” is a derivative of 1,2,4-triazole . The 1,2,4-triazole ring is a popular scaffold in drug design and tends to prototropic tautomerism . It’s important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various nitrogen sources . Amidines, imidates, amidrazones, aryldiazoniums, and hydrazones are among the most correlative 1,2,4-triazole precursors . Theoretical modeling is used to assign structures of newly synthesized 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Theoretical modeling, including quantum-chemical SMD/M06-2X/6–311++G(d,p) calculation, is used to determine the relative stability for possible tautomers .Chemical Reactions Analysis

The triazole ring in “this compound” exhibits different tautomeric forms . The influence of the substituents in the triazole ring on tautomeric equilibrium is elucidated . NBO charge distribution, dipole moment, molecular electrostatic potential, and HOMO/LUMO gap for the most stable tautomers are analyzed .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Mechanism of Action

Target of Action

It is known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .

Mode of Action

The mode of action involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . Usually, the mechanism consists of the addition of an amine to the carbonyl group with the formation of a carbinolamine intermediate, and the sequential elimination of a water molecule, that leads to the formation of an imine (Schiff base) .

Biochemical Pathways

The reaction mechanism involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Pharmacokinetics

It is known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .

Result of Action

It is known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Action Environment

It is known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide in lab experiments is its ability to form stable metal complexes, which can be used in a variety of applications. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide. One area of focus could be the development of new synthesis methods to improve the yield and purity of the compound. Another area of research could be the investigation of its potential applications in drug delivery systems and catalysis. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide involves the reaction of 2-furylcarboxaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 3-amino-1,2,4-triazole-5-carboxylic acid to obtain the final product. This method has been optimized for high yield and purity of the compound.

Scientific Research Applications

2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide has been studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a ligand in coordination chemistry. The compound has shown promising results in the formation of metal complexes, which can be used in catalysis, drug delivery, and other applications.

Safety and Hazards

properties

IUPAC Name |

2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c9-11-7(14)4-6-10-8(13-12-6)5-2-1-3-15-5/h1-3H,4,9H2,(H,11,14)(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMZBTICPBQTEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=N2)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B6063125.png)

![2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6063137.png)

![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6063148.png)

![1-benzyl-5-[4-(1H-imidazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6063164.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B6063170.png)

![N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B6063178.png)

![1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6063188.png)

![5-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6063201.png)

![[1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6063215.png)

![N-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6063224.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6063237.png)

![2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6063240.png)